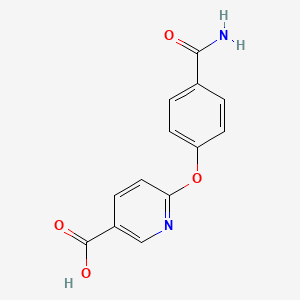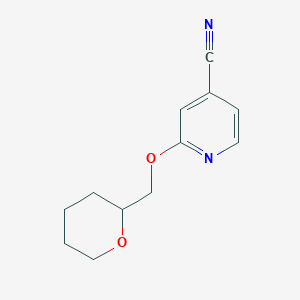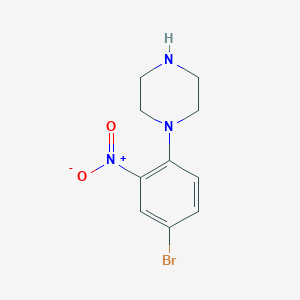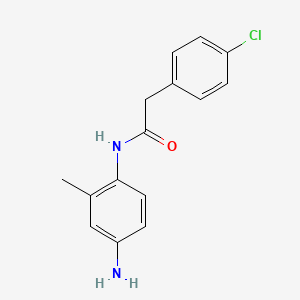
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide (NACPA) is an organic compound and a derivative of acetamide. It is a white solid that is soluble in water, ethanol, and other organic solvents. NACPA is used in various scientific research applications, mainly due to its ability to act as an antioxidant, a metal chelator, and a free radical scavenger. It has been studied for its potential applications in pharmaceuticals, biotechnology, and food science.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Research on similar compounds has detailed the structural characteristics and the intermolecular interactions that define their behavior. For example, studies have elucidated the crystal structures of certain acetamides, revealing intricate hydrogen bonding patterns and molecular conformations that contribute to their stability and reactivity. These structural insights are crucial for understanding how such compounds can be utilized in various scientific applications, including drug design and materials development. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the formation of 3-D molecular arrays and influence the physical properties of these compounds (Boechat et al., 2011).
Pharmacological Potential
The synthesis and characterization of derivatives of similar compounds have been a focus of research due to their potential pharmacological applications. Studies have evaluated the antibacterial activity of novel synthesized acetamide derivatives, demonstrating that they exhibit moderate to good activity against both gram-positive and gram-negative bacteria. Such findings underscore the potential of these compounds in developing new antimicrobial agents. The quantitative structure-activity relationship (QSAR) studies further aid in understanding the influence of molecular structures on their biological activity, guiding the design of more effective compounds (Desai et al., 2008).
Materials Science and Chemical Synthesis
In materials science, the structural characteristics of acetamide derivatives have implications for their utility as intermediates in the synthesis of complex organic molecules and materials. Their reactivity and the formation of specific molecular arrangements are of interest for the development of new materials with desired properties. The analysis of different molecular conformations and the resulting hydrogen bonding patterns contribute to a deeper understanding of their chemical behavior, which is essential for their application in the synthesis of novel materials (Narayana et al., 2016).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVLTRVHLKVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)



![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)


